molecular formula C16H19O3Si B14468748 CID 78063653

CID 78063653

Katalognummer: B14468748
Molekulargewicht: 287.40 g/mol
InChI-Schlüssel: ICDUKLSALXNETF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78063653 is a chemical entity that has garnered attention in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063653 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods focus on optimizing yield, purity, and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78063653 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

CID 78063653 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound is utilized in the production of advanced materials and chemical products.

Wirkmechanismus

The mechanism of action of CID 78063653 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied to understand the compound’s potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78063653 include those with related chemical structures and properties. These compounds may share common functional groups or molecular frameworks, making them suitable for comparative studies.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for research and application in various fields.

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, providing valuable insights for researchers in multiple disciplines. The comparison with similar compounds highlights its distinctiveness and potential for further exploration.

Eigenschaften

Molekularformel

C16H19O3Si

Molekulargewicht

287.40 g/mol

InChI

InChI=1S/C16H19O3Si/c1-13-4-8-15(9-5-13)18-20(12-17-3)19-16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3

InChI-Schlüssel

ICDUKLSALXNETF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)O[Si](COC)OC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.